8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
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Overview
Description
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines.
Preparation Methods
The synthesis of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves aromatic nucleophilic substitution reactions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives, while oxidation can lead to the formation of quinoxaline N-oxides.
Scientific Research Applications
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound is known to intercalate with DNA, disrupting the replication process and thereby exhibiting antiviral and antimicrobial activities . Additionally, it may inhibit specific enzymes involved in the metabolic pathways of pathogens, contributing to its antimicrobial effects.
Comparison with Similar Compounds
8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be compared with other triazoloquinoxaline derivatives such as:
4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar in structure but lacks the 1,4-dione functionality.
8-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine: Lacks the chlorine atom and has an amine group instead.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, which imparts different chemical properties.
The uniqueness of 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione lies in its specific substitution pattern and the presence of the 1,4-dione functionality, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
92473-50-2 |
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Molecular Formula |
C10H7ClN4O2 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
8-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17) |
InChI Key |
IPDNAEIPIHEZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O |
Origin of Product |
United States |
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